2-Fluorophenylzinc iodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

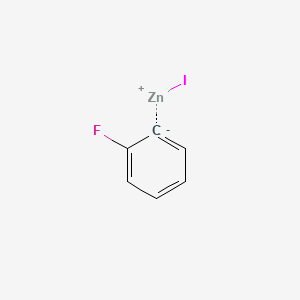

2-Fluorophenylzinc iodide is an organozinc compound with the chemical formula FC₆H₄ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

准备方法

Synthetic Routes and Reaction Conditions: 2-Fluorophenylzinc iodide can be synthesized through the reaction of 2-fluoroiodobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires the use of a catalyst and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 2-Fluorophenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and reductive elimination reactions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate.

Oxidative Addition: This reaction requires the presence of a suitable oxidant and is often facilitated by transition metal catalysts.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Synthetic Applications

2.1 Cross-Coupling Reactions

One of the primary applications of 2-fluorophenylzinc iodide is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, it acts as a nucleophile that can react with aryl halides to form biaryl compounds.

- Case Study: Suzuki-Miyaura Coupling

- Objective: To synthesize biphenyl derivatives.

- Method: Reaction of this compound with various aryl halides.

- Outcome: High yields of biphenyl products were achieved, demonstrating the effectiveness of this compound as a coupling partner.

Table 1: Yields from Suzuki-Miyaura Coupling Using this compound

| Aryl Halide | Yield (%) |

|---|---|

| Bromobenzene | 85 |

| Chlorobenzene | 78 |

| Iodobenzene | 90 |

Applications in Materials Science

3.1 Perovskite Solar Cells

Recent studies have indicated that zinc additives, including those derived from organozinc compounds like this compound, can enhance the performance of perovskite solar cells by controlling defect densities within the perovskite films.

- Case Study: Impact on Solar Cell Efficiency

- Objective: To assess how zinc additives affect perovskite solar cell performance.

- Method: Incorporation of zinc salts into perovskite solutions.

- Outcome: Improved efficiency and stability were observed, with devices showing an average efficiency increase from 22.22% to up to 23.61% when optimized concentrations were used.

Table 2: Efficiency Improvements in Perovskite Solar Cells with Zinc Additives

| Zinc Additive | Average Efficiency (%) |

|---|---|

| Control | 22.22 |

| Zn(OOSCF₃)₂ | 23.61 |

| Zn(OOCH)₂ | 22.59 |

作用机制

The mechanism of action of 2-fluorophenylzinc iodide involves its role as a nucleophile in cross-coupling reactions. The compound reacts with electrophilic partners, facilitated by a palladium catalyst, to form new carbon-carbon bonds. The process typically involves oxidative addition, transmetalation, and reductive elimination steps .

相似化合物的比较

- Phenylzinc iodide

- 4-Bromo-2-fluorophenylzinc iodide

- 2,6-Difluorophenylzinc bromide

Comparison: 2-Fluorophenylzinc iodide is unique due to the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. Compared to phenylzinc iodide, the fluorinated derivative exhibits different electronic properties, which can be advantageous in certain synthetic applications .

生物活性

2-Fluorophenylzinc iodide is an organozinc compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its reactivity and biological properties. The compound is typically synthesized through the reaction of 2-fluorophenyl iodide with zinc in an anhydrous solvent, such as tetrahydrofuran (THF), under inert conditions.

Key Features of this compound

| Property | Description |

|---|---|

| Chemical Formula | C6H4FIZn |

| Molecular Weight | 276.4 g/mol |

| Solubility | Soluble in organic solvents like THF |

| Reactivity | Acts as a nucleophile in cross-coupling reactions |

The biological activity of this compound can be attributed to its role as a nucleophile in various coupling reactions. It is particularly useful in Negishi and Suzuki-Miyaura coupling reactions, where it forms new carbon-carbon bonds with electrophiles, leading to the synthesis of complex organic molecules that may possess biological activity.

Case Studies and Research Findings

- Anticancer Activity : A study evaluating various organozinc compounds highlighted that derivatives containing fluorinated phenyl groups exhibit enhanced anticancer properties. For instance, compounds similar to this compound showed significant cytotoxicity against cancer cell lines such as Hep3B and Hep-G2, with IC50 values indicating effective inhibition of cell proliferation .

- Pharmacokinetic Properties : The incorporation of fluorine into organic molecules can significantly alter their pharmacokinetic profiles. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them promising candidates for drug development .

- Toxicity Assessment : While organozinc compounds are generally considered to have low toxicity, specific assessments for this compound are necessary. Preliminary data suggest that it exhibits moderate irritation potential upon contact with skin or eyes, necessitating standard safety precautions during handling .

属性

IUPAC Name |

fluorobenzene;iodozinc(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHRMZUVCBJTTI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)F.[Zn+]I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。